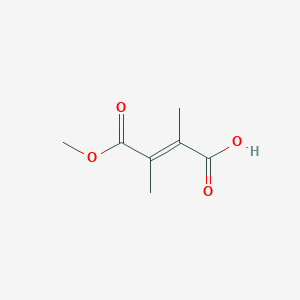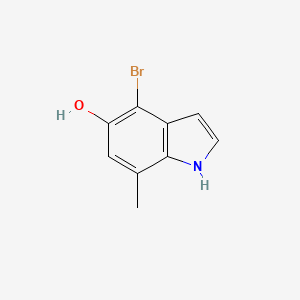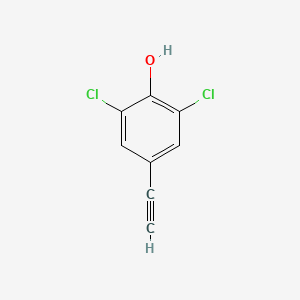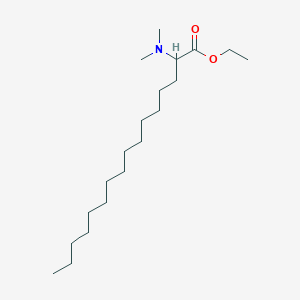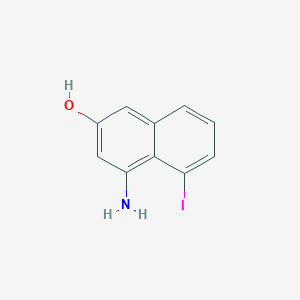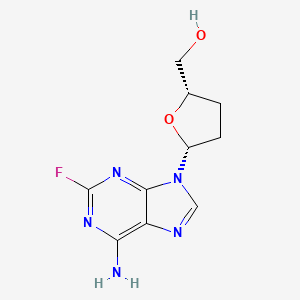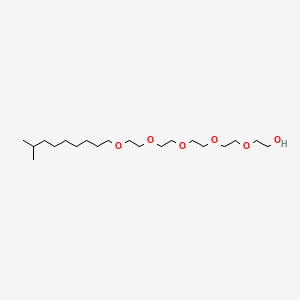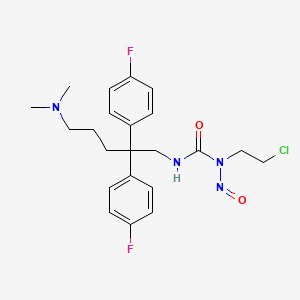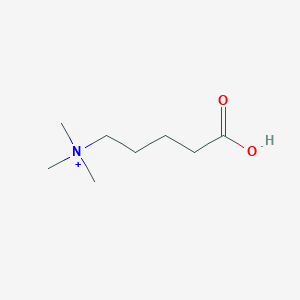
4-Carboxy-N,N,N-trimethylbutan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carboxy-N,N,N-trimethylbutan-1-aminium is a quaternary ammonium compound with the molecular formula C8H18NO2. This compound is characterized by the presence of a carboxyl group and a trimethylammonium group attached to a butane backbone. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Carboxy-N,N,N-trimethylbutan-1-aminium typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of trimethylamine with 4-bromobutyric acid under basic conditions to form the desired quaternary ammonium compound .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Carboxy-N,N,N-trimethylbutan-1-aminium undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or halides can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylate salts.
Reduction: Primary or secondary amines.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
4-Carboxy-N,N,N-trimethylbutan-1-aminium has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane transport due to its quaternary ammonium structure.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and detergents.
Mechanism of Action
The mechanism of action of 4-Carboxy-N,N,N-trimethylbutan-1-aminium involves its interaction with biological membranes. The quaternary ammonium group facilitates the compound’s binding to negatively charged sites on cell membranes, altering membrane permeability and transport processes. This interaction can affect various molecular targets and pathways, including ion channels and transport proteins .
Comparison with Similar Compounds
- 4-Bromo-N,N,N-trimethylbutan-1-aminium bromide
- N,N,N-trimethylbutan-1-aminium bromide
Comparison: 4-Carboxy-N,N,N-trimethylbutan-1-aminium is unique due to the presence of the carboxyl group, which imparts additional reactivity and functionality compared to its brominated counterparts. This makes it more versatile in applications requiring specific interactions with biological molecules or in catalytic processes .
Properties
IUPAC Name |
4-carboxybutyl(trimethyl)azanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-9(2,3)7-5-4-6-8(10)11/h4-7H2,1-3H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLVFVFTRQPQFU-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18NO2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
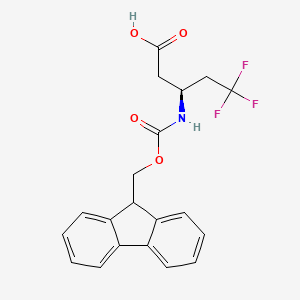
![[2-(Chloromethyl)-5-fluorophenyl]methanol](/img/structure/B12841204.png)

